molecular formula C19H23Cl2NO2 B4686251 [4-(benzyloxy)-3-chlorobenzyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride

[4-(benzyloxy)-3-chlorobenzyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride

Cat. No. B4686251
M. Wt: 368.3 g/mol
InChI Key: MPEQNSVURAIYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(benzyloxy)-3-chlorobenzyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. It is a synthetic compound that is used in the laboratory as a tool to study various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of [4-(benzyloxy)-3-chlorobenzyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride is not fully understood. However, it is believed to act as a modulator of certain enzymes, receptors, and ion channels. It may also interact with other proteins in the cell to produce its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can affect the activity of certain enzymes, receptors, and ion channels. It can also affect the function of certain proteins in the cell. These effects can lead to changes in cellular signaling pathways, gene expression, and cellular metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(benzyloxy)-3-chlorobenzyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride in lab experiments is its specificity. It can be used to selectively target certain enzymes, receptors, and ion channels. This allows researchers to study the effects of drugs on these targets in a more precise manner. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving [4-(benzyloxy)-3-chlorobenzyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride. One direction is to further investigate its mechanism of action. This will help to better understand how it interacts with cellular targets and how it produces its effects. Another direction is to explore its potential applications in drug discovery. It may be possible to use this compound as a starting point for the development of new drugs that target specific enzymes, receptors, and ion channels. Finally, research can be conducted to explore its potential applications in the treatment of various diseases.

Scientific Research Applications

[4-(benzyloxy)-3-chlorobenzyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride has a wide range of scientific research applications. It is used as a tool to study various biochemical and physiological processes. It can be used to study the mechanism of action of certain enzymes, receptors, and ion channels. It can also be used to study the effects of drugs on these targets.

properties

IUPAC Name

N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2.ClH/c20-18-11-16(12-21-13-17-7-4-10-22-17)8-9-19(18)23-14-15-5-2-1-3-6-15;/h1-3,5-6,8-9,11,17,21H,4,7,10,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEQNSVURAIYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.